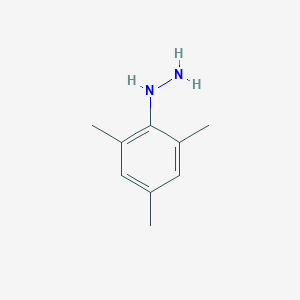

Mesitylhydrazine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to mesitylhydrazine often involves cycloaddition reactions, where pyrido or pyrrolo precursors react with BMes2-containing alkynes, leading to brightly fluorescent derivatives (Yang et al., 2015). Another approach includes the reaction of benzoylhydrazine with molybdenum complexes, yielding complexes with unique bonding and electronic properties (Fitzroy et al., 1985).

Molecular Structure Analysis

Crystal structure and spectroscopic techniques, such as FT-IR, UV-vis, NMR spectroscopy, and X-ray diffraction, are crucial for characterizing the molecular structure of hydrazine derivatives. These techniques provide insights into the geometry, bonding, and electronic structure of the molecules (Arshad et al., 2015).

Chemical Reactions and Properties

Arylhydrazines, similar in functionality to this compound, are versatile electrophilic partners in cross-coupling reactions, used for synthesizing biologically active molecules and as arylation agents in oxidative cross-coupling reactions (Hosseinian et al., 2018).

Physical Properties Analysis

The study of hydrazine derivatives often involves examining their liquid crystalline properties, such as smectic phases and their thermal behavior, which are determined through differential scanning calorimetry, polarizing optical microscopy, and X-ray measurements (Parra et al., 2006).

Chemical Properties Analysis

Reactions involving hydrazine derivatives with other chemical entities, such as thiohydroxamate complexes, demonstrate complex reaction pathways, including redox reactions and bond cleavage, leading to the formation of novel complexes with interesting magnetic and electronic properties (Fitzroy et al., 1985). These studies highlight the reactive versatility and potential applications of this compound and its derivatives in various chemical contexts.

Scientific Research Applications

Phenylhydrazine for Polycythemia Vera Treatment : Phenylhydrazine has been used as a therapeutic agent in treating polycythemia vera, a type of blood disorder. It was noted for causing a fall in erythrocytes and hemoglobin, along with mild jaundice and dark urine (Brown & Giffin, 1926).

Bisacylhydrazines as Insecticides : Bisacylhydrazines, non-steroidal agonists of 20-hydroxyecdysone, show insecticidal activity by interacting with ecdysteroid receptor proteins. These compounds are selectively toxic to lepidopteran pests and safe to beneficial insects, demonstrating a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

Phenylhydrazine's Effects on Newborn Erythrocytes : Exposure to Phenylhydrazine (PHZ) causes more extensive morphologic changes in neonatal red blood cells compared to adult cells. This indicates greater sensitivity of neonatal cells to PHZ (Shahal et al., 1991).

Toxic Intermediates of Isoniazid and Iproniazid : Metabolites of isoniazid (antituberculosis drug) and iproniazid (antidepressant) are oxidized by cytochrome P-450 enzymes to reactive electrophiles, indicating potential liver toxicity (Nelson et al., 1976).

Dihydralazine Inducing Cerebral Vasodilation : Dihydralazine, used for acute control of hypertension, has been shown to significantly increase cerebral blood flow in humans (Schroeder & Sillesen, 1987).

Diacylhydrazine Compounds Applications : Diacylhydrazine has diverse applications in various fields, such as pesticides, biomedical materials, electroluminescence, and liquid crystal materials. This highlights its significant potential for development and widespread use (Feng, 2009).

Safety and Hazards

properties

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZANLHDRKRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352839 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13636-54-9 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

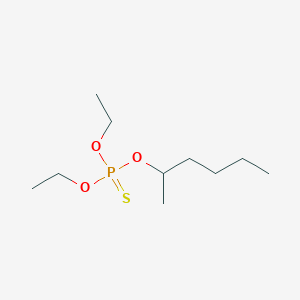

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

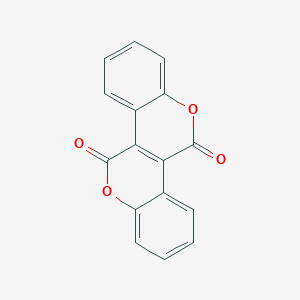

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)